REACTION_CXSMILES
|
[F:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=2[CH2:16][OH:17])=[O:7])=[CH:4][CH:3]=1.N#N.C(OC(B)OC(C)C)(C)C>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([OH:7])[C:8]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=2[CH2:16][OH:17])=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
145 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=C(C=C(C#N)C=C2)CO)C=C1
|
Name
|
1S,2R—N-methylephedrine
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
diisopropoxymethyl borane
|
Quantity
|
160 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(OC(C)C)B
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to 70° C.
|
Type
|
CUSTOM
|
Details
|
The solvent is gently removed under reduced pressure within 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
3 mL of toluene is added
|
Type
|
ADDITION
|
Details
|
800 μL (2 eq.) of a 1.3M solution of dimethylaminopropyl magnesium chloride in THF is slowly added (duration: 2 minutes)
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 10 minutes at −80° C
|
Duration
|
10 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C1=C(C=C(C#N)C=C1)CO)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |